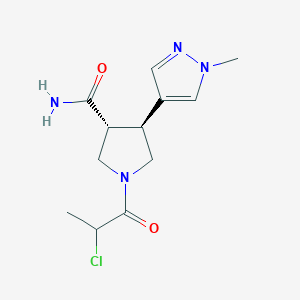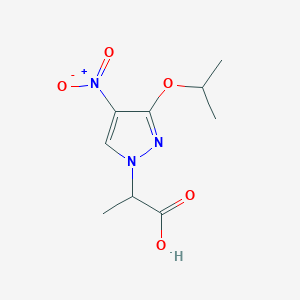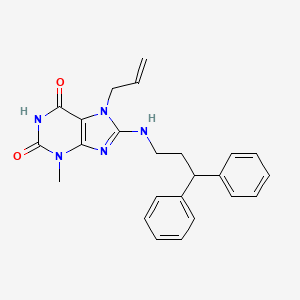
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been thoroughly investigated.
Wirkmechanismus
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide inhibits DPP-4 by binding to the enzyme's active site, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide has also been shown to have anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain-related behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide in lab experiments is its specificity for DPP-4, which allows for the selective inhibition of this enzyme without affecting other enzymes or receptors. However, one limitation is the relatively low yield of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide using current synthesis methods, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield of the compound. Another area could involve the investigation of the potential use of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide in the treatment of inflammatory and pain-related disorders. Additionally, further studies could explore the effects of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide on other physiological processes beyond glucose metabolism and inflammation.
Synthesemethoden
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide can be synthesized using various methods, including the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-chloropropionyl chloride, followed by the reaction of the resulting product with (R)-3-aminopyrrolidine. Another method involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-chloropropionyl chloride, followed by the reaction of the resulting product with (S)-3-aminopyrrolidine. The yield of (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide using these methods has been reported to be between 50-70%.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. (3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
(3R,4S)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-7(13)12(19)17-5-9(10(6-17)11(14)18)8-3-15-16(2)4-8/h3-4,7,9-10H,5-6H2,1-2H3,(H2,14,18)/t7?,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKYISXOQBFYTO-MKSVKPQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(=O)N)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H]([C@H](C1)C(=O)N)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(2-Chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)




![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)
![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)
